7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
7-(4-Fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine-dione compound characterized by distinct substitutions at positions 7 and 8 of the purine core. Positions 1 and 3 are occupied by methyl groups, a common feature in caffeine-like analogs that influence metabolic stability and solubility. The piperidin-1-yl group at position 8 introduces a nitrogen-containing heterocycle, which may modulate selectivity for enzyme targets such as aldehyde dehydrogenase (ALDH) or adenosine receptors .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-6-8-14(20)9-7-13)18(21-16)24-10-4-3-5-11-24/h6-9H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTGFZLXQYJGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It has a molecular weight of approximately 372.405 g/mol and features a purine core with substituents that may influence its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, while the fluorobenzyl moiety may enhance binding affinity due to halogen bonding effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. A related study highlighted that compounds containing similar piperidine structures exhibited inhibitory effects on tyrosinase, an enzyme involved in melanin production. The competitive inhibition observed suggests that 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione could also exhibit similar properties.
Study 1: Antimelanogenic Effects
A study focused on evaluating the antimelanogenic effects of compounds with similar structures reported that certain derivatives effectively inhibited melanin production without cytotoxicity. The compound's IC50 values were significantly lower than those of known inhibitors like kojic acid, indicating a promising therapeutic profile for skin-related applications .
Study 2: Anticancer Properties
In vitro assays conducted on purine derivatives revealed that these compounds could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways. Although specific data for 7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is not yet available, its structural similarities suggest potential efficacy in cancer treatment.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Position 7 Substituent | Position 8 Substituent | Molecular Weight | Key Biological Note |
|---|---|---|---|---|
| Target Compound | 4-Fluorobenzyl | Piperidin-1-yl | 415.43 | Potential ALDH inhibition |
| 8-(4-Methylpiperazinyl) analog | 4-Fluorobenzyl | 4-Methylpiperazinyl | 429.46 | Improved solubility |
| NCT-501 (34) | 3-Methylbenzyl | Cyclopropanecarbonyl-piperidin | 452 | ALDH IC₅₀ = 0.6–1.1 nM |
| 1,3,7-Trimethyl-8-(4-methylbenzyl) (73f) | 4-Methylbenzyl | 4-Methylbenzyl | 331 | Not bioactive reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
